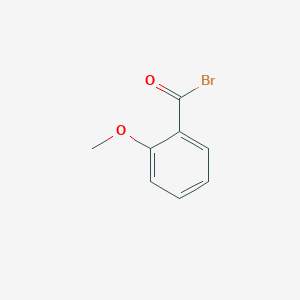

2-Methoxybenzoyl bromide

Description

Properties

CAS No. |

151093-32-2 |

|---|---|

Molecular Formula |

C8H7BrO2 |

Molecular Weight |

215.04 g/mol |

IUPAC Name |

2-methoxybenzoyl bromide |

InChI |

InChI=1S/C8H7BrO2/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3 |

InChI Key |

OIZDFDUOVHDTLK-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1C(=O)Br |

Canonical SMILES |

COC1=CC=CC=C1C(=O)Br |

Synonyms |

Benzoyl bromide, 2-methoxy- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methoxybenzyl Bromide

Classical Preparation Routes from 2-Methoxybenzyl Alcohol

The direct halogenation of 2-Methoxybenzyl alcohol represents a straightforward and frequently employed strategy for synthesizing 2-Methoxybenzyl bromide. This conversion relies on standard brominating agents that effectively replace the alcoholic hydroxyl group with a bromide atom.

The use of phosphorus tribromide (PBr₃) is a conventional and effective method for the bromination of benzyl (B1604629) alcohols. In a typical procedure, 2-Methoxybenzyl alcohol is treated with PBr₃, often in a solvent like dichloromethane (B109758) or under solvent-free conditions. researchgate.netgrafiati.comrsc.org The reaction proceeds via the formation of a phosphite (B83602) ester intermediate, which is subsequently displaced by a bromide ion in an Sₙ2 reaction.

One study describes the treatment of a benzyl alcohol with phosphorus tribromide under solvent-free conditions, which produced the corresponding benzyl bromide in a 67% yield. researchgate.netgrafiati.comgrafiati.com Another synthesis, involving the related 4-methoxybenzyl alcohol, utilized PBr₃ in carbon tetrachloride. The mixture was stirred at room temperature before being heated to 50-60°C for two hours, resulting in a 79.03% yield of 4-methoxybenzyl bromide. kemdikbud.go.id A similar method adapted from Wu and Huang involved dissolving 3,4-dimethoxybenzyl alcohol in dichloromethane, cooling it to 0°C, and slowly adding PBr₃. rsc.org The reaction was then stirred for 3.5 hours as it warmed to room temperature. rsc.org

| Starting Material | Solvent | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Benzyl Alcohol | Solvent-free | Not specified | 67% | researchgate.net, grafiati.com, grafiati.com |

| 4-Methoxybenzyl alcohol | Carbon Tetrachloride | Stirred at RT, then 50-60°C for 2h | 79.03% | kemdikbud.go.id |

| 3,4-Dimethoxybenzyl alcohol | Dichloromethane | 0°C to RT, 3.5h | Not specified (crude product used directly) | rsc.org |

The Appel reaction provides an alternative route to benzyl bromides from alcohols under mild conditions. organic-chemistry.orgwikipedia.org This reaction employs a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). organic-chemistry.orgwikipedia.org The reaction mechanism begins with the formation of a phosphonium (B103445) salt from PPh₃ and CBr₄. The alcohol then attacks the phosphorus atom, and subsequent Sₙ2 displacement by the bromide ion yields the alkyl bromide and triphenylphosphine oxide. wikipedia.org The formation of the strong P=O double bond is a significant driving force for this reaction. wikipedia.org

A detailed procedure for the synthesis of the isomeric 4-methoxybenzyl bromide illustrates this method. In this synthesis, p-methoxybenzyl alcohol was dissolved in ether and treated with carbon tetrabromide and triphenylphosphine while cooling with ice. The mixture was stirred at room temperature for three hours. After workup and purification, 4-methoxybenzyl bromide was obtained in a 47% yield. Polymer-supported triphenylphosphine in conjunction with CBr₄ has also been reported for converting alcohols into alkyl bromides. rsc.org

| Starting Material | Reagents | Solvent | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| p-methoxybenzyl alcohol | Carbon tetrabromide, Triphenylphosphine | Ether | Ice cooling, then RT for 3h | 47% |

Multi-Step Synthesis from Aromatic Precursors

Instead of starting from the pre-formed benzyl alcohol, 2-Methoxybenzyl bromide can be synthesized from more basic aromatic compounds through multi-step sequences. These pathways offer flexibility and can utilize different starting materials, including those from natural sources.

A notable multi-step synthesis utilizes Gandapura oil, a natural product, as the starting material for 2-Methoxybenzyl bromide. researchgate.netgrafiati.comresearchgate.netub.ac.id This pathway involves a sequence of reactions to first construct the required 2-methoxybenzyl alcohol intermediate, which is then halogenated.

The synthesis proceeds in several steps:

Alkylation : Commercial Gandapura oil is first subjected to an alkylation reaction using dimethyl sulfate (B86663) under basic conditions to produce methyl 2-methoxybenzoate, achieving an 86% yield. researchgate.netgrafiati.comgrafiati.comresearchgate.net

Reduction : The resulting benzoate (B1203000) ester is then reduced to 2-methoxybenzyl alcohol using a strong reducing agent like lithium aluminium hydride (LiAlH₄). This step yields the alcohol in 67% yield. researchgate.netgrafiati.comgrafiati.comresearchgate.net

Halogenation : Finally, the 2-methoxybenzyl alcohol is treated with phosphorus tribromide (PBr₃) in a solvent-free reaction to produce 2-methoxybenzyl bromide with a 67% yield. researchgate.netgrafiati.comgrafiati.com

This pathway demonstrates the effective use of a natural resource to access valuable chemical intermediates through a series of standard organic transformations.

| Step | Reaction | Reagents | Yield | Reference |

|---|---|---|---|---|

| 1 | Alkylation of Gandapura Oil | Dimethyl sulfate | 86% (of Methyl 2-methoxybenzoate) | researchgate.net, researchgate.net, grafiati.com, grafiati.com |

| 2 | Reduction of Ester | LiAlH₄ | 67% (of 2-Methoxybenzyl alcohol) | researchgate.net, researchgate.net, grafiati.com, grafiati.com |

| 3 | Halogenation of Alcohol | PBr₃ | 67% (of 2-Methoxybenzyl bromide) | researchgate.net, grafiati.com, grafiati.com |

Direct bromination at the benzylic position of 2-methoxytoluene presents a more direct synthetic route, circumventing the need to start from an alcohol. This method typically involves a free-radical halogenation mechanism. Reagents like N-bromosuccinimide (NBS) are commonly used, often with a radical initiator or under photochemical conditions. tandfonline.comtandfonline.com

However, this approach is complicated by the nature of the substrate. The methoxy (B1213986) group is a strong electron-donating group, which highly activates the aromatic ring towards electrophilic substitution. tandfonline.comtandfonline.com Consequently, when using reagents like NBS, there is significant competition between the desired benzylic (radical) bromination and nuclear (electrophilic) bromination. tandfonline.comtandfonline.commdma.ch

Research has shown that for methoxy-substituted toluenes, reaction conditions are critical in determining the outcome. For instance, while NBS bromination of m-methoxytoluene has been reported to give the benzylic bromide, some attempts have resulted exclusively in nuclear bromination. tandfonline.comtandfonline.com The choice of solvent can dramatically influence selectivity; reactions with NBS in acetonitrile (B52724) tend to favor ring bromination, whereas reactions in carbon tetrachloride with a light source favor side-chain bromination. mdma.ch An alternative method using bromotrichloromethane (B165885) under photochemical conditions has also been explored for benzylic bromination, with improved yields observed when the reaction is performed under a nitrogen atmosphere at lower temperatures. tandfonline.com A general protocol for light-induced benzylic bromination using NBS in acetonitrile has been developed for continuous-flow systems, offering excellent selectivity for various substituted toluenes. acs.org

| Reagent | Conditions | Key Findings/Challenges | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN) or light | Competition with nuclear bromination on activated rings. Selectivity is highly condition-dependent. | tandfonline.com, tandfonline.com, gla.ac.uk |

| NBS in Acetonitrile | Daylight | Favors ring bromination for methylanisoles. | mdma.ch |

| NBS in Carbon Tetrachloride | Light source | Favors side-chain bromination for methylanisoles. | mdma.ch |

| Bromotrichloromethane (BrCCl₃) | Photochemical, N₂ atmosphere, 30°C | Improved yields for benzylic bromination of methoxylated toluenes compared to higher temperatures in air. | tandfonline.com |

Chemical Reactivity and Mechanistic Investigations of 2 Methoxybenzyl Bromide

Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2 Pathways)

Benzylic halides are known to readily undergo nucleophilic substitution reactions. ucalgary.ca For 2-methoxybenzyl bromide, both unimolecular (Sₙ1) and bimolecular (Sₙ2) mechanisms are possible, with the predominant pathway being highly dependent on the reaction conditions, such as the nature of the nucleophile and the polarity of the solvent. spcmc.ac.inlibretexts.org

The Sₙ1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. byjus.com The rate-determining step is the initial, slow ionization of the C-Br bond to form a resonance-stabilized benzylic carbocation. The 2-methoxy group, being an electron-donating group, plays a crucial role in stabilizing this positively charged intermediate through resonance, thereby accelerating the rate of the Sₙ1 reaction. solubilityofthings.comcymitquimica.com This stabilization is a key thermodynamic factor favoring this pathway.

The stability of the carbocation is paramount in the Sₙ1 mechanism. Tertiary benzylic halides are more prone to react via an Sₙ1 pathway due to the high stability of the resulting tertiary carbocation. ucalgary.casavemyexams.com The carbocation generated from 2-methoxybenzyl bromide is secondary but is significantly stabilized by the delocalization of the positive charge into the benzene (B151609) ring, a feature enhanced by the electron-donating methoxy (B1213986) group.

Kinetic studies on the solvolysis of substituted benzyl (B1604629) halides provide insight into these effects. For instance, the hydrolysis of p-methylbenzyl chloride, which also possesses an electron-donating group, shows a heat capacity of activation (ΔCp‡) similar to that of t-butyl chloride, suggesting significant solvent reorganization and charge development in the transition state, characteristic of an Sₙ1-like mechanism. cdnsciencepub.com While specific data for 2-methoxybenzyl bromide is sparse, the principles derived from related structures like 4-methoxybenzyl bromide, which is known to be highly reactive towards nucleophilic attack due to its electron-rich nature, are applicable. cymitquimica.comresearchgate.net

Table 1: Relative Solvolysis Rates of Substituted Benzyl Halides (Illustrative) This table illustrates the expected trend in reactivity based on substituent effects. Actual rate constants vary with specific reaction conditions.

| Substrate | Substituent Effect | Expected Sₙ1 Reactivity |

| Benzyl Bromide | Neutral | Baseline |

| 4-Nitrobenzyl Bromide | Electron-Withdrawing | Slower |

| 4-Methoxybenzyl Bromide | Electron-Donating (para) | Faster |

| 2-Methoxybenzyl Bromide | Electron-Donating (ortho) | Faster |

The Sₙ2 mechanism involves a single, concerted step where a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (bromide) departs. byjus.com This pathway is favored by strong nucleophiles and polar aprotic solvents. libretexts.org For primary halides, the Sₙ2 mechanism is generally preferred. byjus.comsavemyexams.com

In the case of 2-methoxybenzyl bromide, a primary benzylic halide, the Sₙ2 pathway is highly plausible. ucalgary.ca However, the kinetic and thermodynamic profile is influenced by competing factors. Electronically, the methoxy group can help stabilize the transition state. spcmc.ac.in Conversely, the steric bulk of the ortho-methoxy group may hinder the backside attack of the nucleophile, potentially slowing the reaction rate compared to an unhindered primary halide. spcmc.ac.in Despite this potential steric hindrance, benzylic systems are generally reactive in Sₙ2 reactions because the π-system of the benzene ring can stabilize the transition state through conjugation. spcmc.ac.in

A key feature of the reactivity of benzylic halides like 2-methoxybenzyl bromide is the existence of a mechanistic duality, often referred to as a borderline or mixed Sₙ1/Sₙ2 mechanism. spcmc.ac.indalalinstitute.com The reaction does not always proceed exclusively through one pathway. Instead, both mechanisms can operate simultaneously, or the reaction may proceed through an intermediate mechanism involving an ion-pair. cdnsciencepub.comdalalinstitute.com

The proportion of the reaction that follows each pathway depends on the specific conditions. spcmc.ac.in

Strong Nucleophiles and Aprotic Solvents: These conditions favor the Sₙ2 pathway. libretexts.org

Weak Nucleophiles and Polar Protic Solvents: These conditions, such as solvolysis in water or alcohols, favor the Sₙ1 pathway by stabilizing the carbocation intermediate. libretexts.orgbyjus.com

This borderline character means that interpreting kinetic data can be complex. For example, the hydrolysis of benzyl chloride in 50% aqueous acetone (B3395972) shows mixed first and second-order kinetics, but it shifts almost entirely to the Sₙ1 mode in pure water. spcmc.ac.in This demonstrates the sensitive dependence of the mechanism on the solvating power of the medium.

Substituents on the aromatic ring have a profound effect on the reactivity of benzyl halides. The 2-methoxy group on 2-methoxybenzyl bromide is an electron-donating group (EDG). solubilityofthings.com

In Sₙ1 reactions: The EDG at the ortho position strongly stabilizes the benzylic carbocation intermediate through resonance, making the C-Br bond more labile and increasing the rate of reaction. This effect is generally more pronounced for substituents at the para and ortho positions. masterorganicchemistry.com The high reactivity of methoxy-substituted benzyl bromides is well-documented. cymitquimica.comresearchgate.net

Table 2: Influence of Methoxy Group Position on Reactivity This table provides a qualitative comparison of how the position of the electron-donating methoxy group affects reactivity in Sₙ1 pathways.

| Compound | Methoxy Group Position | Carbocation Stabilization | Predicted Sₙ1 Rate |

| Benzyl Bromide | None | Baseline | 1x |

| 3-Methoxybenzyl Bromide | meta | Moderate (Inductive) | Slightly Faster |

| 4-Methoxybenzyl Bromide | para | Strong (Resonance) | Much Faster |

| 2-Methoxybenzyl Bromide | ortho | Strong (Resonance) | Much Faster |

Free Radical Reactions at the Benzylic Position

The benzylic position is not only susceptible to nucleophilic attack but also to reactions involving free radical intermediates. The stability of the resulting benzylic radical is a key factor driving these transformations.

The C-H bonds at the benzylic position of 2-methoxytoluene (the precursor to 2-methoxybenzyl bromide) are relatively weak and thus susceptible to activation via hydrogen atom transfer (HAT) to form a stable benzylic radical. rsc.orgrsc.org This radical is stabilized by resonance, with the unpaired electron delocalizing over the aromatic π-system.

This susceptibility is exploited in the synthesis of 2-methoxybenzyl bromide itself, often through the free-radical bromination of 2-methoxytoluene. khanacademy.org This reaction is typically carried out using N-Bromosuccinimide (NBS) in the presence of a radical initiator (like peroxide or light). khanacademy.orgpearson.com The reaction proceeds selectively at the benzylic position over other positions, such as the aromatic ring, because of the enhanced stability of the benzylic radical intermediate. pearson.com The presence of the electron-donating methoxy group can further facilitate this process, making the substrate highly suitable for benzylic radical substitution reactions. google.com

Participation in Cascade and Rearrangement Reactions

The reactivity of 2-methoxybenzyl bromide extends to complex transformations involving cascade and rearrangement pathways. These reactions are often initiated by the formation of a carbocation at the benzylic position, facilitated by the electron-donating nature of the methoxy group. The subsequent steps can involve formal insertions and the formation of bridged intermediates, leading to significant skeletal reorganization.

Formal Insertion Reactions with Diazo Compounds

A notable reaction of electron-rich benzyl bromides, such as 2-methoxybenzyl bromide, is the formal insertion of diazo compounds into the C(sp²)–C(sp³) bond. nih.govnih.gov This homologation reaction, catalyzed by a simple Lewis acid like tin(IV) bromide (SnBr₄), provides a method for constructing benzylic quaternary centers. nih.gov The process involves the reaction of the benzyl bromide derivative with a diazo compound, such as benzyl 2-diazobutanoate, leading to a product with an additional carbon unit between the aromatic ring and the original benzylic carbon.

The reaction is understood to proceed through an Sₙ1 mechanism, initiated by the Lewis acid-assisted dissociation of the bromide to form a stabilized benzylic carbocation. nih.gov This electrophilic intermediate is then trapped by the nucleophilic diazo compound. The resulting adduct undergoes a cascade of events, including the loss of dinitrogen, to yield the final rearranged product. nih.gov The scope of this transformation is demonstrated with various electron-rich benzyl bromides, highlighting the importance of the electron-donating substituents for the reaction to proceed efficiently. nih.gov

| Benzyl Bromide Substrate | Diazo Compound | Lewis Acid Catalyst | Key Feature of Product |

|---|---|---|---|

| 4-Methoxybenzyl bromide | Trifluoromethyl-substituted diazo compound | SnBr₄ | High regioselectivity of phenonium ion opening (>20:1) |

| Benzyl bromide with allyl ether substituent | Trifluoromethyl-substituted diazo compound | SnBr₄ | Good yield, tolerates allyl group |

| Benzyl bromide with propargyl ether substituent | Trifluoromethyl-substituted diazo compound | SnBr₄ | Good yield, tolerates propargyl group |

| Veratrole-containing benzyl bromide | Trifluoromethyl-substituted diazo compound | SnBr₄ | Reaction tolerated disubstituted arene |

Role of Phenonium Ion Intermediates

The key to the formal C-C bond insertion and rearrangement is the formation of a phenonium ion intermediate. nih.govnih.gov After the initial reaction between the benzylic carbocation and the diazo compound, a sequence of cationic intermediates leads to the formation of this bridged species. nih.gov A phenonium ion is a specific type of bridged carbocation where a phenyl group participates in stabilizing a positive charge on an adjacent carbon atom through anchimeric assistance. researchgate.net

Computational analysis of the reaction coordinate supports a mechanism where, following the initial Sₙ1 step, the loss of dinitrogen from the alkyl diazonium intermediate and the formation of the phenonium ion occur in a highly exergonic cascade. nih.gov The phenonium ion is a discrete, stabilized intermediate in these Wagner-Meerwein type rearrangements. nih.gov The regioselectivity of the final product is determined by the subsequent opening of this bridged ion, which is influenced by the electronic and steric factors of the substituents on the aromatic ring. nih.gov This mechanistic pathway, leveraging the classical reactivity of benzyl halides as electrophiles and aromatic rings as nucleophiles, enables the "nonclassical" insertion into a traditionally inert C(sp²)–C(sp³) bond. nih.gov

Transition Metal-Catalyzed Transformations

2-Methoxybenzyl bromide is a versatile substrate in various transition metal-catalyzed reactions. The presence of both a C(sp³)-Br bond at the benzylic position and C(sp²)-H/C(sp²)-O bonds on the aromatic ring allows for diverse reactivity, primarily involving oxidative addition and subsequent coupling steps.

Oxidative Addition Studies with Cobalt Complexes

The oxidative addition of organohalides to low-valent metal centers is a fundamental step in many catalytic cycles. acs.org Studies on the oxidative addition of substituted benzyl bromides to cobalt(I) complexes have provided significant mechanistic insights. acs.org The mechanism can vary depending on the specific cobalt complex and substrate, potentially proceeding through polar Sₙ2-type pathways or radical intermediates. acs.org

For electron-rich benzyl bromides, the reaction kinetics can be readily evaluated using techniques like cyclic voltammetry to understand the electronic effects. acs.org In the context of cobalt-catalyzed oxidation, p-methoxybenzyl derivatives have been shown to react in the presence of cobalt(II) acetate-bromide catalysts, with evidence suggesting the involvement of an aryl radical cation intermediate. journals.co.za The generation of active cobalt(I) species, for instance by reacting a cobalt(II) precursor with a Grignard reagent like methylmagnesium bromide, yields complexes capable of undergoing oxidative addition with substrates such as allyl ethers. nih.govacs.org Computational studies on these systems indicate that the energy barriers for oxidative addition can be substantial, and the specific pathway taken (e.g., Z- or E-isomer formation) is dictated by the transition state energies. nih.govacs.org

| Mechanistic Pathway | Description | Key Intermediates |

|---|---|---|

| Polar (Sₙ2-type) | A concerted, two-electron process involving nucleophilic attack by the metal on the carbon-halogen bond. | Transition state with a linear M-C-Br arrangement. |

| Radical Pathway | A stepwise process involving single electron transfer (SET) from the metal to the organohalide. | Benzylic radical and a metal(II) halide species. |

| Halogen Atom Transfer | Direct transfer of the halogen atom from the substrate to the metal center. | Benzylic radical and a metal(III) halide species. |

Palladium-Catalyzed Coupling Reactions

Palladium catalysis is a powerful tool for forming carbon-carbon bonds, and aryl bromides are common coupling partners. nih.gov The general catalytic cycle for these cross-coupling reactions involves three principal steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition : The cycle begins with the oxidative addition of the aryl bromide (Ar-Br) to a low-valent palladium(0) species, forming a palladium(II) intermediate (Ar-Pd-Br). nih.govccspublishing.org.cn

Transmetalation : The organopalladium(II) complex then reacts with an organometallic coupling partner (e.g., an organoboronic acid in Suzuki coupling or an organosilanol), transferring the organic group to the palladium center and displacing the bromide. nih.govnih.gov

Reductive Elimination : The final step is the reductive elimination from the diorganopalladium(II) complex, which forms the new C-C bond in the product and regenerates the active palladium(0) catalyst. nih.govccspublishing.org.cn

2-Methoxybenzyl bromide, possessing a C(sp²)-Br bond (if brominated on the ring) or serving as a source for a methoxy-substituted aryl group, can participate in these reactions. For instance, palladium-catalyzed reductive coupling reactions between aryl bromides and trimethylsilyldiazomethane (B103560) have been developed to introduce a silylmethyl group, which can subsequently be converted to a methyl group. ccspublishing.org.cn This transformation proceeds through the classic oxidative addition-migratory insertion-reductive elimination sequence. ccspublishing.org.cn Furthermore, highly selective couplings that differentiate between C(sp²)-Br and C(sp³)-Cl bonds on the same molecule have been achieved, allowing for the specific reaction of the aryl bromide moiety with arylboronic acids to form biaryl compounds. nih.gov

| Reaction Name | Coupling Partner | Catalyst System (Example) | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acids | Pd(OAc)₂ / PCy₃·HBF₄ | nih.gov |

| Hiyama Coupling | Organosilanols | [allylPdCl]₂ / dppb | nih.gov |

| Reductive Coupling | Trimethylsilyldiazomethane | Pd(OAc)₂ / (p-ClC₆H₄)₃P | ccspublishing.org.cn |

| Desulfinative Coupling | (Hetero)Aryl Sulfinate Salts | Pd(OAc)₂ / PCy₃ | acs.org |

Applications of 2 Methoxybenzyl Bromide in Advanced Organic Synthesis

Strategic Intermediate in the Synthesis of Complex Organic Molecules

The structure of 2-methoxybenzyl bromide makes it an important intermediate for synthesizing a variety of organic compounds. lookchem.com Its utility stems from the reactive benzylic bromide, which is susceptible to nucleophilic substitution, allowing for the introduction of the 2-methoxybenzyl moiety into a wide array of molecular scaffolds. This feature is exploited in the development of new molecules in several fields. lookchem.com

In the pharmaceutical industry, benzylic bromides are crucial building blocks for creating benzyl (B1604629) amides, benzylamines, and N-benzyl heterocyclic compounds, which are common motifs in drug candidates. apolloscientific.co.uk 2-Methoxybenzyl bromide serves as a key precursor for introducing the 2-methoxybenzyl group into potential therapeutic agents. lookchem.com The specific substitution pattern can influence the metabolic stability and binding affinity of the final drug molecule. The synthesis of complex phosphonic acids, which are degradation products of certain nerve agents, can be achieved through benzylation, highlighting the utility of benzyl bromide derivatives in preparing important analytical standards. osti.gov

The development of new agrochemicals with improved efficacy and favorable environmental profiles is a continuous effort in the chemical industry. researchgate.net Halogenated organic compounds, including those derived from benzyl bromides, represent a significant portion of modern agrochemicals. researchgate.net 2-Methoxybenzyl bromide and its derivatives are employed as intermediates in the synthesis of these complex structures. apolloscientific.co.uk The reactivity of the compound allows for its incorporation into molecules designed to have specific biological activities, contributing to the creation of novel herbicides, insecticides, and fungicides. guidechem.com

Employment in Protective Group Chemistry

Protecting groups are fundamental tools in multi-step organic synthesis, enabling chemists to mask a reactive functional group to prevent it from interfering with reactions elsewhere in the molecule. The benzyl group (Bn) and its substituted variants are commonly used for this purpose, especially for protecting hydroxyl and thiol groups. libretexts.org The p-methoxybenzyl (PMB) ether, an isomer of the 2-methoxybenzyl group, is a particularly widespread protecting group for alcohols. libretexts.org

The 2-methoxybenzyl group can be used as a protecting group for alcohols, forming a 2-methoxybenzyl ether. This reaction is typically achieved under basic conditions via a Williamson ether synthesis, where an alkoxide, generated by treating the alcohol with a base like sodium hydride, reacts with 2-methoxybenzyl bromide. organic-chemistry.org For substrates sensitive to basic conditions, alternative methods using trichloroacetimidate (B1259523) derivatives under mildly acidic catalysis can be employed. organic-chemistry.orgresearchgate.net

The primary advantage of using a methoxy-substituted benzyl ether, such as the p-methoxybenzyl (PMB) group, is the option for mild oxidative deprotection. libretexts.orgorganic-chemistry.org This cleavage can often be achieved using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), which is selective for electron-rich benzyl ethers and leaves other protecting groups like standard benzyl or silyl (B83357) ethers intact. organic-chemistry.orgtotal-synthesis.com This orthogonality is highly valuable in the synthesis of complex molecules requiring multiple protecting groups.

Table 2: General Conditions for Benzylation of Alcohols

| Method | Reagents | Conditions |

|---|---|---|

| Williamson Ether Synthesis | Alcohol, NaH, 2-Methoxybenzyl bromide | Anhydrous solvent (e.g., THF, DMF) organic-chemistry.orgwikipedia.org |

| Silver(I) Oxide Method | Diol, Ag₂O, 2-Methoxybenzyl bromide | Dimethylformamide (DMF), ambient to elevated temp. wikipedia.org |

Similar to hydroxyl groups, thiol functional groups can be protected by reaction with 2-methoxybenzyl bromide to form a stable thioether. The protection of thiols is important in many synthetic routes, particularly in peptide and natural product synthesis. The p-methoxybenzyl (PMB) group is known to be a useful protecting group for thiols. total-synthesis.com

Recent research has explored novel methods for the deprotection of benzyl and p-methoxybenzyl groups from both ethers and amines using thiyl radical-catalyzed aerobic debenzylation. acs.orgacs.orgresearchgate.net This method utilizes a highly electrophilic thiyl radical to selectively abstract a hydrogen atom from the electron-rich benzylic position, initiating a process that leads to cleavage of the C-O or C-S bond under aerobic conditions. acs.orgresearchgate.net This strategy avoids the use of harsh acids, bases, or heavy metal catalysts typically required for deprotection. researchgate.net

Construction of Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. 2-Methoxybenzyl bromide and its isomers are valuable reagents for building these ring systems. apolloscientific.co.uk The electrophilic nature of the benzylic carbon allows it to react with various nucleophiles, such as amines and amides, to form key C-N bonds that are often precursors to cyclization.

For instance, research has shown that substituted benzyl bromides are used to synthesize complex heterocyclic structures. 3-Benzyloxy-2-methoxybenzyl bromide has been converted into a 10-hydroxy-2,3,9-trimethoxydibenzo[a,g]quinolizidine skeleton, a core structure found in certain alkaloids. researchgate.net In another example, 2-bromo-5-methoxybenzyl bromide serves as a reactant for the synthesis of biologically relevant heterocycles like 2-pyridone. biosynth.com These examples demonstrate the role of methoxy-substituted benzyl bromides in cyclization reactions to afford complex, polycyclic, and heterocyclic molecules.

Synthesis of Quaternary Ammonium (B1175870) Salts (e.g., Phenanthrolinium Bromides)

Quaternary ammonium salts, particularly those derived from planar aromatic systems like 1,10-phenanthroline (B135089), are of significant interest due to their potential biological activities, including antiplasmodial and antifungal properties. The synthesis of these salts often involves the quaternization of a nitrogen atom in the heterocyclic ring with an alkyl or benzyl halide.

2-Methoxybenzyl bromide has been successfully employed in the synthesis of N-benzylated-1,10-phenanthrolinium salts. For instance, (1)-N-(2-methoxybenzyl)-1,10-phenanthrolinium bromide can be synthesized via a bimolecular nucleophilic substitution reaction between 2-methoxybenzyl bromide and 1,10-phenanthroline. researchgate.net The synthesis typically begins with the preparation of 2-methoxybenzyl bromide from 2-methoxybenzyl alcohol, which can be obtained from the reduction of methyl 2-methoxybenzoate. researchgate.net The subsequent reaction with 1,10-phenanthroline in a suitable solvent like acetone (B3395972) yields the desired phenanthrolinium salt. researchgate.net

A study reported the synthesis of 1-(2-methoxybenzyl)-1,10-phenanthrolin-1-ium bromide in a multi-step process starting from gandapura oil, with the final N-alkylation step yielding the product in 63% yield. researchgate.net Another related compound, (1)-N-(4-methoxybenzyl)-1,10-phenanthrolinium bromide, was synthesized with a 77.63% yield in the final N-benzylation step. kemdikbud.go.id These syntheses highlight the utility of methoxy-substituted benzyl bromides in creating a library of phenanthrolinium salts for biological evaluation. researchgate.netnih.gov

Table 1: Synthesis of Methoxybenzyl-Substituted Phenanthrolinium Bromides

| Starting Material (Heterocycle) | Benzyl Bromide Derivative | Product | Yield (%) | Reference |

| 1,10-Phenanthroline Monohydrate | 2-Methoxybenzyl Bromide | 1-(2-Methoxybenzyl)-1,10-phenanthrolin-1-ium Bromide | 63 | researchgate.net |

| 1,10-Phenanthroline Monohydrate | 4-Methoxybenzyl Bromide | (1)-N-(4-Methoxybenzyl)-1,10-phenanthrolinium Bromide | 77.63 | kemdikbud.go.id |

| 1,10-Phenanthroline | 4-Ethoxy-3-methoxybenzyl Bromide | 1-(4-Ethoxy-3-methoxybenzyl)-1,10-phenanthrolin-1-ium Bromide | 58 | ui.ac.idresearchgate.net |

Formation of Other Biologically Relevant Heterocycles

Beyond phenanthrolinium salts, 2-methoxybenzyl bromide is a valuable reagent for the synthesis of a variety of other biologically relevant heterocycles. These structures often form the core of pharmacologically active compounds.

For example, 2-bromo-5-methoxybenzyl bromide is utilized as a reaction partner in the synthesis of heterocyclic compounds like 2-pyridones, which are known to have biological relevance. biosynth.com The general reactivity of benzyl bromides allows for their use in the N-alkylation of various heterocyclic precursors.

In the realm of more complex systems, 2-methoxybenzyl groups have been incorporated into indole-based hydrazone derivatives. For instance, compounds such as 2-[(1H-Indol-3-yl)-methylene)-1-(4-(2-methoxybenzyl)-6-(4-chlorophenyl)-pyridazin-3-yl] hydrazine (B178648) have been synthesized. tandfonline.com These intricate molecules are built through multi-step syntheses where the methoxybenzyl moiety is introduced early on. The synthesis of such complex heterocycles often involves creating a backbone which is then functionalized, and the 2-methoxybenzyl group can be part of this strategic design. tandfonline.com

Furthermore, p-methoxybenzyl bromide has been used to synthesize N-heterocyclic carbene (NHC)-silver complexes from starting materials like 1H-imidazole and 1H-benzimidazole. researchgate.net This suggests that 2-methoxybenzyl bromide could be similarly employed to create a diverse range of NHC precursors and their corresponding metal complexes, which are investigated for their antibacterial and cytotoxic activities. researchgate.net

Derivatization for Functionalization and Analytical Purposes

The chemical modification of functional groups is a cornerstone of analytical chemistry, often employed to enhance the detectability or separability of analytes. 2-Methoxybenzyl bromide can be used as a derivatizing agent for acidic moieties, converting them into their corresponding esters, which are often more volatile and amenable to techniques like gas chromatography-mass spectrometry (GC-MS).

Modification of Carboxylic Acid Moieties

Carboxylic acids are often challenging to analyze directly by GC-MS due to their high polarity and low volatility. d-nb.info Derivatization to form esters is a common strategy to overcome these limitations. Benzyl bromides, including substituted variants like 2-methoxybenzyl bromide, can serve as effective derivatizing agents for carboxylic acids. d-nb.infothermofisher.com

The reaction involves the esterification of the carboxylic acid with the benzyl bromide, typically under basic conditions or using phase-transfer catalysis to facilitate the reaction between the carboxylate anion and the electrophilic benzyl bromide. d-nb.info While specific examples detailing the use of 2-methoxybenzyl bromide for this purpose are not prevalent in the provided context, the general principle of using alkyl and benzyl halides for carboxylic acid derivatization is well-established. d-nb.infothermofisher.com For instance, 4-t-butylbenzyl bromide has been successfully used to derivatize carboxylic acids for GC-MS analysis, a method that could be adapted for 2-methoxybenzyl bromide. d-nb.info This derivatization not only improves chromatographic behavior but can also introduce a specific mass spectral fragmentation pattern beneficial for identification and quantification.

Modification of Phosphonic Acid Moieties

Similar to carboxylic acids, phosphonic acids are non-volatile and require derivatization for GC-MS analysis. osti.gov These compounds are significant as they can be hydrolysis products of nerve agents, making their detection crucial for verification purposes. osti.govresearchgate.netnih.gov

Benzylation is a robust method for derivatizing phosphonic acids. osti.gov The reaction converts the polar phosphonic acid into a less polar phosphonic acid benzyl ester, which exhibits improved volatility and chromatographic properties. osti.gov The use of p-methoxybenzyl trichloroacetimidate for the derivatization of phosphonic acids has been explored, demonstrating that the p-methoxybenzyl (PMB) group can be effectively introduced. researchgate.netnih.gov This reaction is often performed in acetonitrile (B52724), and while it works under neutral conditions, it is particularly efficient in the presence of a base. researchgate.netnih.gov It is noted that the p-methoxybenzyl group can be sensitive to acidic conditions. researchgate.netnih.gov

Although the direct use of 2-methoxybenzyl bromide is not explicitly detailed in the provided search results, the successful application of p-methoxybenzylating agents strongly suggests that 2-methoxybenzyl bromide would be a viable reagent for the derivatization of phosphonic acids. The derivatization reaction with N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide has been shown to enhance LC-ESI-MS/MS sensitivity for organophosphorus acids. researchgate.net This further supports the utility of benzyl-type bromides in the analysis of phosphonic acids.

Table 2: Derivatizing Agents for Phosphonic Acid Analysis

| Derivatizing Agent | Analyte Class | Analytical Technique | Key Findings | Reference |

| p-Methoxybenzyl trichloroacetimidate | Phosphonic acids | GC-MS | Efficient derivatization under basic conditions. | researchgate.netnih.gov |

| Benzyl bromide | Phosphonic acids | GC-MS | A robust and efficient method for derivatization in soil matrices. | osti.gov |

| N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) | Organophosphorus acids | LC-Orbitrap-ESI-MS/MS | Increased limits of detection and enhanced sensitivity. | researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.